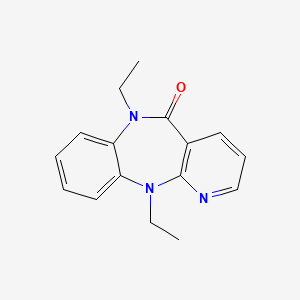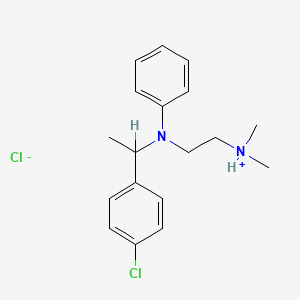
2',3'-Dideoxy-5-(1-methylpropoxymethyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is a synthetic nucleoside analog. It is structurally similar to natural nucleosides but lacks the 2’ and 3’ hydroxyl groups on the ribose sugar, which significantly alters its biological properties. This compound is of interest in medicinal chemistry due to its potential antiviral and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine typically involves multiple steps:
Starting Material: The synthesis often begins with a protected cytidine derivative.
Deoxygenation: The 2’ and 3’ hydroxyl groups are removed through a series of reactions, often involving radical deoxygenation or reduction methods.
Alkylation: The 5-position of the cytidine is alkylated with 1-methylpropoxymethyl chloride under basic conditions to introduce the 1-methylpropoxymethyl group.
Deprotection: Any protecting groups used during the synthesis are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency.
化学反应分析
Types of Reactions
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the 5-position, potentially forming a ketone or aldehyde derivative.
Reduction: Reduction reactions can target any oxidized forms of the compound, reverting them to their original state.
Substitution: The 5-position alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can be achieved using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives such as 5-formyl or 5-carboxyl compounds.
Reduction: Reduced forms of any oxidized derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential to inhibit viral replication. Its structural similarity to natural nucleosides allows it to be incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Medicine
In medicine, 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is investigated for its antiviral and anticancer properties. It has shown promise in preclinical studies against certain types of cancer and viral infections.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals. Its synthesis and modification can lead to the discovery of new drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine involves its incorporation into DNA or RNA. Once incorporated, it causes chain termination due to the lack of 2’ and 3’ hydroxyl groups, which are necessary for the formation of phosphodiester bonds. This results in the inhibition of DNA or RNA synthesis, leading to the death of rapidly dividing cells, such as cancer cells or viruses.
相似化合物的比较
Similar Compounds
2’,3’-Dideoxycytidine: Lacks the 5-position modification but also inhibits DNA synthesis.
2’,3’-Dideoxy-5-ethylcytidine: Similar structure with an ethyl group at the 5-position.
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)uridine: Similar structure but with a uracil base instead of cytosine.
Uniqueness
2’,3’-Dideoxy-5-(1-methylpropoxymethyl)cytidine is unique due to its specific 5-position modification, which can influence its biological activity and pharmacokinetic properties. This modification can enhance its stability, bioavailability, and specificity for certain molecular targets compared to its analogs.
属性
CAS 编号 |
133635-73-1 |
|---|---|
分子式 |
C14H23N3O4 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
4-amino-5-(butan-2-yloxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C14H23N3O4/c1-3-9(2)20-8-10-6-17(14(19)16-13(10)15)12-5-4-11(7-18)21-12/h6,9,11-12,18H,3-5,7-8H2,1-2H3,(H2,15,16,19)/t9?,11-,12+/m0/s1 |
InChI 键 |
AMEMHOZQWMFZEH-CLGJWYQZSA-N |
手性 SMILES |
CCC(C)OCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
规范 SMILES |
CCC(C)OCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)



![9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-](/img/structure/B12803458.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)

![[5-(adamantane-1-carbonyloxy)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl adamantane-1-carboxylate](/img/structure/B12803469.png)




